molecular formula C14H14N2O3S B3719218 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

Cat. No.: B3719218
M. Wt: 290.34 g/mol
InChI Key: ZQGHKROKTTUQHF-UHFFFAOYSA-N
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Description

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 4-oxo group, a 6-phenyl ring, and a sulfanyl-linked butanoic acid chain. The carboxylic acid group confers solubility in polar solvents and ionic interactions at physiological pH.

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-11(13(18)19)20-14-15-10(8-12(17)16-14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGHKROKTTUQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . The reaction conditions often include the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the pyrimidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Replacement of the 4-oxo group with electron-withdrawing substituents (e.g., CF₃) alters electronic properties and binding affinity .
  • Substitution of pyrimidine with phenyl or benzothiazole systems shifts biological activity profiles (e.g., antimicrobial vs. antiproliferative) .
  • The butanoic acid chain enhances hydrophilicity compared to acetamide or ester derivatives, influencing pharmacokinetics .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound* 4-{[4-phenyl-6-CF₃-pyrimidin-2-yl]thio}butanoic acid 2-[(carboxymethyl)sulfanyl]-4-oxo-4-tert-butylphenyl
Molecular Weight ~344.37 g/mol 342.34 g/mol 350.43 g/mol
logP Estimated ~3.8 4.31 3.5 (calculated)
Water Solubility Moderate Low (hydrophobic CF₃ group) Moderate (carboxylic acid)
Boiling Point ~500°C (est.) 507.7°C Not reported

*Estimated based on structural analogs.

Key Observations :

  • The trifluoromethyl group in the analog increases hydrophobicity (logP = 4.31), reducing aqueous solubility .
  • Carboxylic acid groups in both the target compound and tert-butylphenyl derivative improve solubility compared to esterified forms .

Q & A

Q. What are the established synthetic routes for 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid?

The compound is synthesized via multi-step reactions, including:

  • Michael-type addition : Thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids under controlled conditions to form the sulfanyl bridge .
  • Friedel-Crafts acylation : Used to prepare intermediate α,β-unsaturated ketones, which are critical for subsequent thiol addition .
  • Multi-step optimization : Temperature control (e.g., 60–80°C) and catalysts like sodium hydride or potassium carbonate are employed to avoid intermediate decomposition .

Q. How is the molecular structure of this compound confirmed in academic studies?

Structural characterization relies on:

  • X-ray crystallography : Resolves bond lengths, angles, and torsional parameters in crystalline forms (e.g., similar pyrimidine derivatives reported with C15H13F3N2O2S formulas) .
  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, with typical shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Enzyme inhibition : Potential interaction with kinases or proteases due to the sulfanyl-pyrimidine motif’s affinity for catalytic cysteine residues .
  • Antimicrobial screening : Moderate activity against Gram-positive bacteria in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions may arise from:

  • Stereochemical variability : The compound’s synthesis often produces R/S enantiomer mixtures, leading to inconsistent bioactivity. Resolution via chiral chromatography or asymmetric synthesis is recommended .
  • Impurity profiles : By-products from incomplete thiol addition (e.g., unreacted maleic anhydride derivatives) can skew assays. Purity assessment via HPLC (≥95%) is critical .

Q. What experimental designs are optimal for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD values) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses to guide mutagenesis studies .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for thiol additions .
  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts may reduce activation energy for pyrimidine ring formation .
  • Stepwise purification : Flash chromatography after each synthetic step removes intermediates that could degrade final product quality .

Q. What methodologies are recommended for analyzing its pharmacokinetic properties?

  • In vitro ADME assays : Microsomal stability tests (human liver microsomes) and Caco-2 permeability models predict metabolic clearance and absorption .
  • Plasma protein binding : Equilibrium dialysis assesses compound availability in circulation .

Q. How should researchers address discrepancies in crystallographic vs. computational structural data?

  • DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental (X-ray) bond angles/energies to identify conformational biases .
  • Dynamic NMR : Resolves rotational barriers in solution-phase structures that static crystallography might miss .

Methodological Challenges & Solutions

Q. Designing assays to evaluate its anti-inflammatory potential

  • COX-2 inhibition assays : Measure IC50 values using recombinant enzyme kits, with indomethacin as a positive control .
  • Cytokine profiling : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

Q. Validating target specificity in complex biological matrices

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify off-target interactions .
  • CRISPR-Cas9 knockout models : Confirm phenotypic rescue in target-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Reactant of Route 2
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

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